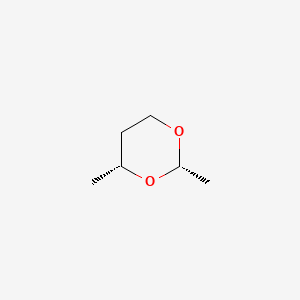
PalladiumHydroxideOnCarbon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium Hydroxide on Carbon (Pd(OH)2/C) is a heterogeneous catalyst that has been extensively studied in recent years due to its unique properties and potential applications in various fields. This catalyst is widely used in organic synthesis, hydrogenation, and oxidation reactions, and has shown promising results in scientific research applications.
Mecanismo De Acción
The mechanism of action of Palladium Hydroxide on Carbon involves the activation of the substrate by the Pd nanoparticles, followed by the transfer of hydrogen from the reducing agent to the substrate. The resulting intermediate is then further reduced or oxidized to form the desired product. The high activity and selectivity of this catalyst are attributed to the unique properties of the Pd nanoparticles and the support material.
Biochemical and Physiological Effects
Palladium Hydroxide on Carbon has not been extensively studied for its biochemical and physiological effects. However, it is known that Pd nanoparticles can induce oxidative stress and inflammation in cells, which may have implications for their potential toxicity. Further studies are needed to fully understand the biological effects of this catalyst.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Palladium Hydroxide on Carbon in lab experiments include its high activity, selectivity, and stability, as well as its ease of handling and use. However, this catalyst also has some limitations, including its relatively high cost, potential toxicity, and limited availability in some regions.
Direcciones Futuras
There are several future directions for research on Palladium Hydroxide on Carbon. One area of interest is the development of new and improved synthesis methods to produce more efficient and cost-effective catalysts. Another area of research is the optimization of reaction conditions to enhance the performance of this catalyst in various reactions. Additionally, the potential toxicity of Pd nanoparticles should be further investigated to ensure their safe use in various applications. Finally, the application of Palladium Hydroxide on Carbon in emerging fields such as renewable energy and environmental remediation should be explored.
Métodos De Síntesis
The synthesis of Palladium Hydroxide on Carbon involves the reduction of PdCl2 with NaBH4 in the presence of a stabilizing agent such as polyvinyl alcohol (PVA). The resulting Pd nanoparticles are then deposited onto activated carbon support, and the resulting Pd(OH)2/C catalyst is obtained. This synthesis method has been optimized to produce highly active and stable catalysts with excellent performance in various reactions.
Aplicaciones Científicas De Investigación
Palladium Hydroxide on Carbon has been extensively studied in scientific research applications, particularly in organic synthesis and catalysis. This catalyst has been used to catalyze various reactions, including hydrogenation, oxidation, and cross-coupling reactions. It has also shown promising results in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Propiedades
Número CAS |
12135-22-4 |
|---|---|
Nombre del producto |
PalladiumHydroxideOnCarbon |
Fórmula molecular |
Ca |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



